1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in the structure makes it a valuable compound for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions typically involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . For industrial production, the compound can be synthesized using an efficient 3-sulfonylmethylation protocol with sodium sulfinates in dimethylacetamide (DMA) and water via an iron(III) chloride-catalyzed three-component coupling reaction .
Chemical Reactions Analysis
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, sulfonylmethylation reactions can yield sulfonylmethylated imidazo[1,2-a]pyrimidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a pharmacodynamic backbone for various drugs, including anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates . Its unique structure allows for functionalization at different positions, making it a versatile compound for drug development and other research purposes.
Mechanism of Action
The mechanism of action of 1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the formation of various bonds, such as carbon–carbon and carbon–nitrogen bonds . The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridines and other imidazo[1,2-a]pyrimidines . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The presence of the sulfanyl and N,N-dimethylformamide groups in this compound makes it unique and provides distinct chemical and biological properties.
Properties
IUPAC Name |
S-imidazo[1,2-a]pyrimidin-6-yl N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-12(2)9(14)15-7-5-11-8-10-3-4-13(8)6-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHWVTAVWDCZQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CN2C=CN=C2N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.